![molecular formula C16H19FN2O2S B2509282 N-(1-cyanocyclopentyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide CAS No. 1355857-97-4](/img/structure/B2509282.png)
N-(1-cyanocyclopentyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide
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Overview
Description
N-(1-cyanocyclopentyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide, also known as BMS-819881, is a small molecule inhibitor that has shown promising results in various scientific research studies.
Mechanism of Action
N-(1-cyanocyclopentyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide inhibits the activity of JAKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of signal transducers and activators of transcription (STATs), which are downstream targets of JAKs. The inhibition of STAT phosphorylation leads to the downregulation of cytokine signaling, which is responsible for the immune response and inflammation.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide has been shown to have potent anti-inflammatory and immunosuppressive effects in various preclinical studies. It has been demonstrated to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It has also been shown to inhibit the proliferation of immune cells such as T cells and B cells.
Advantages and Limitations for Lab Experiments
N-(1-cyanocyclopentyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and optimized for potency and selectivity. It has shown good pharmacokinetic properties in preclinical studies, with high oral bioavailability and good tissue distribution. However, one limitation of N-(1-cyanocyclopentyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide is its potential off-target effects, which can lead to unwanted side effects.
Future Directions
For research and development include investigating its potential therapeutic applications in various diseases, optimizing its pharmacokinetic properties, identifying biomarkers for patient selection and monitoring of treatment response, and developing combination therapies with other targeted agents.
Synthesis Methods
The synthesis of N-(1-cyanocyclopentyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide involves a multistep process that includes the reaction of 5-fluoro-2-methoxybenzaldehyde with thiourea followed by the reaction with 1-cyanocyclopentanecarboxylic acid. The final product is obtained through the reaction of the intermediate with 2-bromoacetamide. The purity and yield of the compound are optimized through various purification techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has shown promising results in preclinical studies as a potent inhibitor of the Janus kinase (JAK) family of enzymes. JAKs play a crucial role in the signaling pathways that regulate immune response, hematopoiesis, and cell growth. Inhibition of JAKs has been shown to have therapeutic benefits in various diseases.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[(5-fluoro-2-methoxyphenyl)methylsulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2S/c1-21-14-5-4-13(17)8-12(14)9-22-10-15(20)19-16(11-18)6-2-3-7-16/h4-5,8H,2-3,6-7,9-10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCKQGJKIGZIHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CSCC(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide |
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